molecular formula C12H10N2O5 B1598605 Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate CAS No. 866040-66-6

Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

Cat. No. B1598605
M. Wt: 262.22 g/mol
InChI Key: SSOVVOHZUNJEAK-UHFFFAOYSA-N
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Description

Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate is a chemical compound with the CAS Number: 866040-66-6. It has a molecular weight of 262.22 and its molecular formula is C12H10N2O5 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate consists of 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate is a solid substance at room temperature . It has a flash point of 228.8°C and a boiling point of 454.8±40.0°C at 760 mmHg .

Scientific Research Applications

Corrosion Inhibition

Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate has been investigated for its corrosion inhibition properties. Dohare et al. (2017) studied its efficiency in protecting mild steel in industrial pickling processes, revealing a high efficiency of 98.8% at specific concentrations. The study highlighted the compound's ability to form an adsorbed film on metal surfaces, indicating potential applications in corrosion prevention for industrial metals (Dohare et al., 2017).

Chemical Synthesis and Modification

The compound has been used in various chemical syntheses and modifications. Paradkar et al. (1993) described its role in reactions with hydroxylamine, leading to the formation of different isoxazole products. This study provided insights into its chemical behavior under specific conditions (Paradkar et al., 1993). Kislyi et al. (1994) identified it as a precursor for isoxazole- and isoxazoline-3-carboxylic acids and their esters, demonstrating its versatility in organic synthesis (Kislyi et al., 1994).

Structural and Stability Studies

Salorinne et al. (2014) investigated the polymorphic and solvate structures of ethyl ester and carboxylic acid derivatives of the compound. Their research emphasized its stability in various conditions, providing a foundation for further pharmaceutical and chemical applications (Salorinne et al., 2014).

Antimicrobial Activity

The antimicrobial activity of some isoxazole derivatives, including those related to ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, was explored by Dhaduk and Joshi (2022). They synthesized various derivatives and tested their effectiveness against certain bacterial strains, highlighting the compound's potential in developing new antimicrobial agents (Dhaduk & Joshi, 2022).

Safety And Hazards

The safety information available indicates that Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate has a GHS07 pictogram and a warning signal word . The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 .

properties

IUPAC Name

ethyl 5-(3-nitrophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-2-18-12(15)10-7-11(19-13-10)8-4-3-5-9(6-8)14(16)17/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOVVOHZUNJEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402301
Record name Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818311
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

CAS RN

866040-66-6
Record name Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
XW Zhang, XL He, N Yan, HX Zheng… - The Journal of Organic …, 2020 - ACS Publications
A facile oxidative heterocyclization of commercially available amines and tert-butyl nitrite with alkynes or alkenes leading to isoxazoles or isoxazolines is described. The unprecedented …
Number of citations: 16 pubs.acs.org

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